molecular formula C10H13Cl2N3O2 B2801555 Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride CAS No. 2503209-28-5

Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride

Cat. No.: B2801555
CAS No.: 2503209-28-5
M. Wt: 278.13
InChI Key: CHGMEXLXJHZTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their significant biological and therapeutic properties. The compound is often used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method includes the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the use of ethyl acetate as a solvent with TBHP, promoting a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines .

Scientific Research Applications

Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrophobic interactions and hydrogen bonding with target proteins, leading to changes in their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{6-aminoimidazo[1,5-a]pyridin-3-yl}acetate dihydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(6-aminoimidazo[1,5-a]pyridin-3-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)4-9-12-5-8-3-2-7(11)6-13(8)9;;/h2-3,5-6H,4,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGMEXLXJHZTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C2N1C=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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